molecular formula C6H9N3 B596748 4-(Aminomethyl)pyridin-2-amine CAS No. 199296-51-0

4-(Aminomethyl)pyridin-2-amine

Cat. No. B596748
M. Wt: 123.159
InChI Key: YKQKTLFFQSDTGM-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine (12 g, 50 mmole) was dissolved in TFA (150 mL) and heated to reflux for 1 h. After cooling, the reaction mixture was concentrated in vacuum and the residue was partitioned between HCl (1N, aq.) and EtOAc. The aqueous layer was washed with EtOAc then hexanes and concentrated to dryness in vacuum to give an off white solid as a dihydrochloric salt.
Name
(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH:9]CC2C=CC(OC)=CC=2)[CH:4]=1>C(O)(C(F)(F)F)=O>[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1

Inputs

Step One
Name
(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine
Quantity
12 g
Type
reactant
Smiles
NCC1=CC(=NC=C1)NCC1=CC=C(C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between HCl (1N, aq.) and EtOAc
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
hexanes and concentrated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
to give an off white solid as a dihydrochloric salt

Outcomes

Product
Name
Type
Smiles
NCC1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.